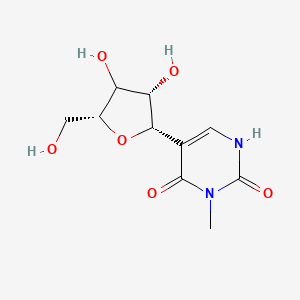
3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione is a complex organic compound that belongs to the class of nucleosides Nucleosides are molecules that consist of a nitrogenous base attached to a sugar molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione typically involves the following steps:
Formation of the Pyrimidine Base: The pyrimidine base is synthesized through a series of reactions involving the condensation of urea with β-ketoesters.
Glycosylation: The pyrimidine base is then glycosylated with a ribofuranose sugar under acidic conditions to form the nucleoside.
Methylation: The final step involves the methylation of the nucleoside at the 3-position using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Purification: Techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ribofuranose moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Hydrochloric acid, sulfuric acid for glycosylation.
Major Products
Oxidation Products: Oxo derivatives of the pyrimidine base.
Reduction Products: Reduced forms of the nucleoside.
Substitution Products: Substituted nucleosides with various functional groups.
Applications De Recherche Scientifique
3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Industry: Used in the production of pharmaceuticals and as a research tool in biochemical studies.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione involves its incorporation into nucleic acids or interaction with enzymes involved in nucleic acid metabolism. The compound can act as a substrate or inhibitor for various enzymes, affecting DNA and RNA synthesis and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyluridine: A nucleoside with a similar structure but lacking the 3-methyl group.
3-Methylcytidine: Another nucleoside with a methyl group at the 3-position but with a different base.
Ribothymidine: A thymidine derivative with a ribofuranose sugar.
Uniqueness
3-Methyl-5-|A-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione is unique due to its specific methylation pattern and the presence of both a ribofuranose sugar and a pyrimidine base. This unique structure may confer distinct biochemical properties and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H14N2O6 |
|---|---|
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,17)/t5-,6?,7+,8+/m1/s1 |
Clé InChI |
DXEJZRDJXRVUPN-BJLRKGDGSA-N |
SMILES isomérique |
CN1C(=O)C(=CNC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
SMILES canonique |
CN1C(=O)C(=CNC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)
![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)
![Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-](/img/structure/B12387597.png)
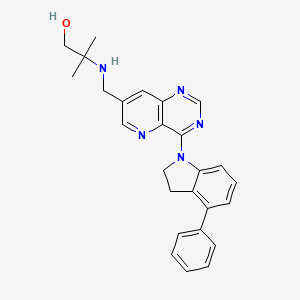
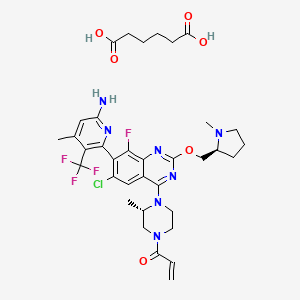
![Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-](/img/structure/B12387612.png)
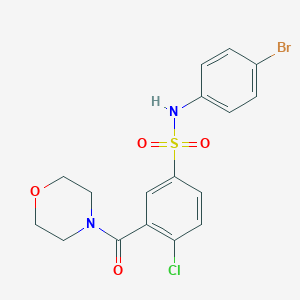
![[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12387629.png)
![9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12387637.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12387644.png)
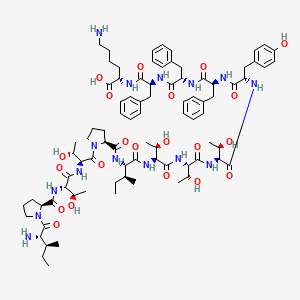
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)
